molecular formula C22H20FN5O3S B2407963 ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852167-66-9

ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No. B2407963
CAS RN: 852167-66-9
M. Wt: 453.49
InChI Key: XUFGUOIMWDIHBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical chemistry . It includes an indole ring, which is a common structure in many biologically active compounds . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an indole ring and a 1,2,4-triazole ring. These structures may contribute to its potential biological activity .

Scientific Research Applications

Protodeboronation and Alkene Hydromethylation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, this method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Chemical Properties and Structure

The compound “ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate” has the following chemical structure: !Structure . It contains an indole ring, a triazole ring, and a thioacetamido group.

Patent and Intellectual Property

Exploring patent databases may reveal existing or potential applications. Researchers should investigate whether this compound is patented or if related derivatives have been patented.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c1-2-31-20(30)12-25-19(29)13-32-22-27-26-21(28(22)15-9-7-14(23)8-10-15)17-11-24-18-6-4-3-5-16(17)18/h3-11,24H,2,12-13H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFGUOIMWDIHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

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